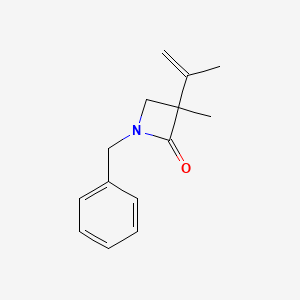
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one is a synthetic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable β-lactam precursor in the presence of a base can yield the desired azetidinone. The reaction typically requires solvents like dichloromethane or toluene and may be catalyzed by agents such as triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product. The choice of solvents and catalysts is optimized to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidinones.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative and tubulin-destabilizing effects in cancer research.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.
Comparaison Avec Des Composés Similaires
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
- Combretastatin A-4 analogues
Uniqueness: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one is unique due to its specific structural features that allow for selective binding to molecular targets like tubulin. This specificity makes it a valuable compound in medicinal chemistry for developing targeted therapies.
Propriétés
Numéro CAS |
75072-14-9 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-benzyl-3-methyl-3-prop-1-en-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-11(2)14(3)10-15(13(14)16)9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
Clé InChI |
PCJGVYIYEBFIAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(CN(C1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
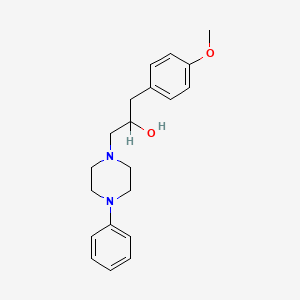
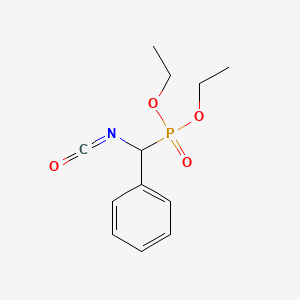
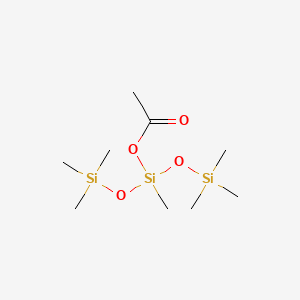
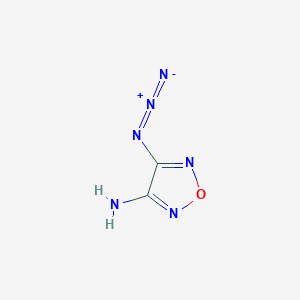
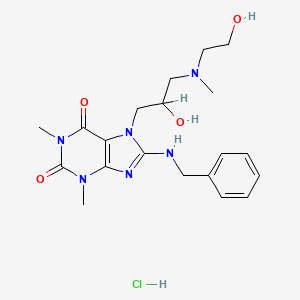
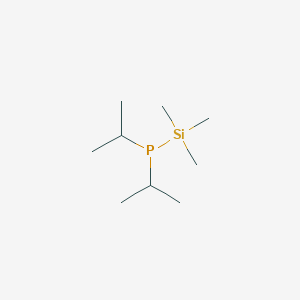


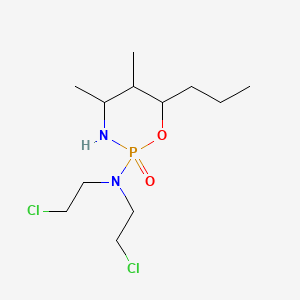
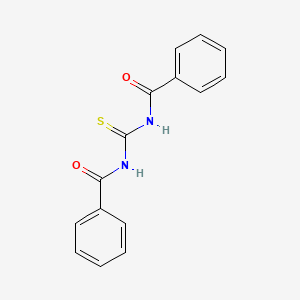
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
